2'-methoxy-2,3'-bipyridine-4-carboxamide
Description
Historical Context and Evolution of Bipyridine Chemistry
The journey of bipyridine chemistry from a laboratory curiosity to a cornerstone of modern science is marked by key synthetic breakthroughs and a growing appreciation of its structural and electronic properties.
The story of bipyridine begins in the late 19th century. In 1888, Fritz Blau reported the first synthesis of 2,2'-bipyridine (B1663995), which he produced by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govmdpi.comresearchgate.net There are indications that Weidel may have synthesized the compound earlier by distilling a mix of calcium pyridine-2-carboxylate and calcium oxide. mdpi.com Early work by Anderson on the reaction of pyridine (B92270) with sodium led to the isolation of what was later identified as 4,4'-bipyridine. mdpi.com
These initial methods often suffered from low yields, typically below 20%. researchgate.net A significant advancement came in 1928 when Wibaut applied the Ullmann reaction, using copper to couple 2-bromopyridine, which produced 2,2'-bipyridine in a more efficient manner. mdpi.com Other early methods included the dehydrogenation of pyridine at high temperatures over metal catalysts. mdpi.comorgsyn.org The development of these synthetic routes was crucial for making bipyridines more accessible for study.
| Early Synthetic Method | Description | Pioneering Researcher(s) |
| Distillation of Metal Carboxylates | Dry distillation of copper(II) pyridine-2-carboxylate. | Fritz Blau (1888) nih.govmdpi.com |
| Reductive Coupling (Ullmann-type) | Reaction of 2-halopyridines with copper metal. | Wibaut (1928) mdpi.com |
| Reaction with Sodium | Reaction of pyridine with sodium, followed by oxidation. | Anderson mdpi.com |
| Catalytic Dehydrogenation | Dehydrogenation of pyridine over nickel catalysts at 300 °C. | Wibaut mdpi.com |
The evolution from these foundational techniques to modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, has dramatically expanded the synthetic toolkit, allowing for the creation of a vast array of functionalized bipyridine derivatives. nih.govzendy.iomdpi.com
Bipyridines, particularly the 2,2'-isomer, are among the most widely used ligands in coordination chemistry. nih.gov Their two nitrogen atoms are perfectly positioned to act as a chelating ligand, forming stable complexes with a majority of transition metal ions. nih.govwikipedia.orgfiveable.me These metal complexes have been instrumental in advancing the understanding of chemical bonding, electron transfer, photophysics, and electrochemistry. nih.gov
The unique properties of bipyridine complexes have led to significant applications:
Catalysis: Bipyridine-metal complexes are employed as catalysts in a range of reactions, including homogeneous catalysis for carbon-carbon bond formation, water oxidation, and CO₂ reduction. fiveable.mealfachemic.comresearchgate.net
Materials Science: The rigid structure of bipyridines is ideal for constructing coordination polymers and supramolecular assemblies. wikipedia.orgalfachemic.com Furthermore, certain ruthenium-bipyridine complexes, such as [Ru(bipy)₃]²⁺, are well-known for their luminescent properties and are used in dye-sensitized solar cells and as optical sensors. fiveable.mewikipedia.org
Analytical Chemistry: The intense color of some bipyridine complexes, like the deep red [Fe(bipy)₃]²⁺, has been used for the colorimetric analysis of metal ions. nih.govwikipedia.org
Emergence of Functionalized Bipyridines with Carboxamide Moieties
The introduction of carboxamide groups (–C(O)NHR) onto the bipyridine framework is a deliberate strategy to impart new properties and functions, leveraging the distinct chemical nature of the amide bond.
The carboxamide group is a versatile functional handle. Its incorporation can serve several strategic purposes. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can direct supramolecular assembly or mediate specific interactions with biological targets.
Furthermore, the amide linkage provides a robust connection point for attaching other molecular fragments. For example, researchers have introduced amide groups at the 4-position of a bipyridine scaffold to attach fluorescent dyes or other functionalities, creating complex molecules for studying biological processes like light-induced carbon monoxide release. nih.gov In other work, carboxamide groups have been integrated directly into the ligand backbone to create elaborate structures capable of binding multiple metal ions, where the amide nitrogen itself participates in coordination. nih.gov This functionalization is also a key strategy in medicinal chemistry, as seen in various pyridyl-amide structures investigated as potent enzyme inhibitors. nih.gov
The structural diversity of bipyridine-carboxamides is vast, arising from several factors:
Bipyridine Isomerism: The two pyridine rings can be connected in six different ways (e.g., 2,2'; 2,3'; 4,4'), each creating a unique geometric and electronic scaffold. wikipedia.org
Substitution Position: The carboxamide group can be attached to any available carbon on either pyridine ring, leading to numerous constitutional isomers.
Amide Substitution: The nitrogen of the carboxamide can be unsubstituted (–CONH₂) or substituted with various alkyl or aryl groups (–CONHR, –CONR₂), further diversifying the structure and properties.
This modularity allows for the fine-tuning of the molecule's steric and electronic profile. For instance, a bis-tridentate ligand has been synthesized from a 3,3'-diamino-2,2'-bipyridine, featuring two pyridinecarboxamide units. nih.gov In contrast, a single carboxamide at the 4-position of a 2,2'-bipyridine core yields a completely different molecular topology. nih.gov This inherent structural flexibility makes the bipyridine-carboxamide class a rich field for chemical exploration.
Rationale for Focused Academic Inquiry into 2'-methoxy-2,3'-bipyridine-4-carboxamide
The specific chemical architecture of this compound makes it a compound of significant academic interest. The rationale for its focused study is built upon the anticipated interplay of its distinct structural components.
| Structural Moiety | Known Function/Property | Potential Contribution to Target Molecule |
| 2,3'-Bipyridine (B14897) Core | Asymmetric ligand scaffold. researchgate.net | Provides a unique, twisted geometry compared to the planar 2,2' or linear 4,4' isomers, influencing coordination and packing. |
| Carboxamide Group | H-bonding, linker, pharmacophore. nih.govnih.govnih.gov | Introduces potential for directed self-assembly, a site for further functionalization, and possible biological activity. |
| Methoxy (B1213986) Group (–OCH₃) | Electronic modification, metabolic stability. nih.govnih.govsemanticscholar.org | Modulates the electronic properties of its attached pyridine ring and can enhance drug-like properties. |
The combination of these three moieties in a single molecule is not arbitrary. The 2,3'-bipyridine isomer is less studied than its symmetric counterparts, offering opportunities for discovering novel coordination chemistry. The methoxy group, a common feature in many biologically active compounds, suggests a potential application in medicinal chemistry. nih.govnih.gov For example, methoxy-substituted pyridyl- and benzoyl-amides have been investigated as potent inhibitors of pathways like PDE4 and Hedgehog signaling. nih.govsemanticscholar.org
Therefore, the focused inquiry into this compound is driven by its potential as a novel, multifunctional ligand. Its unique combination of an asymmetric core, a hydrogen-bonding side chain, and an electron-donating group makes it a prime candidate for developing new catalysts, functional materials with tailored properties, or as a scaffold for the design of new therapeutic agents.
Unique Positional Isomerism and Substituent Effects in the 2'-methoxy-2,3'-bipyridine Framework
The substituents on this framework, a methoxy group (-OCH₃) at the 2'-position and a carboxamide group (-CONH₂) at the 4-position, further tailor the compound's properties.
2'-methoxy group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. rsc.org Its placement at the 2'-position can significantly influence the electron density of the adjacent pyridine ring. This, in turn, can affect the pKa of the pyridine nitrogen and its coordination affinity for metal ions. rsc.org Sterically, the methoxy group can also play a role in directing the conformation of the bipyridine ligand and influencing the geometry of the resulting metal complexes. rsc.org
4-carboxamide group: The carboxamide group is generally considered an electron-withdrawing group. Its presence at the 4-position of the other pyridine ring will lower the electron density of that ring. The amide functionality can also participate in hydrogen bonding, which can be a crucial factor in the formation of supramolecular assemblies and in influencing the solubility and crystal packing of the compound. rsc.org Furthermore, the carboxamide group can act as a secondary binding site for metal ions, leading to the formation of polynuclear complexes or coordination polymers.
The combination of the asymmetric 2,3'-bipyridine core with the opposing electronic effects of the methoxy and carboxamide substituents makes This compound a fascinating subject for study. The interplay of these factors is expected to result in unique electronic and steric properties, which could be harnessed for specific applications.
Potential for Advanced Mechanistic Probes and Ligand Design
The tailored electronic and steric characteristics of This compound make it a promising candidate for use as an advanced mechanistic probe and in sophisticated ligand design.
As a mechanistic probe , this compound could be employed to investigate the electronic effects in catalytic cycles. By systematically comparing its performance with that of unsubstituted or differently substituted bipyridine ligands, researchers could gain insights into how electron density at the metal center influences reaction rates and selectivity. The distinct electronic nature of the two pyridine rings could also be used to probe the communication between different parts of a catalytic system.
In the realm of ligand design , This compound offers several advantages. The modular nature of its synthesis would allow for further functionalization, enabling the creation of a library of related ligands with fine-tuned properties. rsc.org The combination of a "hard" pyridine nitrogen donor and a "softer" carboxamide oxygen or nitrogen donor could lead to the formation of complexes with unique stability and reactivity. The inherent asymmetry of the ligand could be exploited in asymmetric catalysis to induce chirality in the products. The potential for the carboxamide group to act as a linker for immobilization on solid supports or for the construction of larger molecular architectures further enhances its utility in ligand design. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-9(3-2-5-15-12)10-7-8(11(13)16)4-6-14-10/h2-7H,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEDWSOYJIBRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 2,3 Bipyridine 4 Carboxamide and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2'-methoxy-2,3'-bipyridine-4-carboxamide identifies the most logical bond cleavages to simplify the structure into readily available or easily synthesizable precursors. The primary disconnection is the carbon-carbon bond linking the two pyridine (B92270) rings, suggesting a cross-coupling reaction as the key synthetic step.
Approaches to the Bipyridine Core Formation
The central challenge in synthesizing the target molecule is the construction of the 2,3'-bipyridine (B14897) core. This is typically achieved by forming the C2-C3' bond between two pre-functionalized pyridine rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. nih.gov
Key disconnection strategies for the bipyridine core include:
Suzuki-Miyaura Coupling: Disconnecting the molecule at the C2-C3' bond leads to a pyridin-2-yl halide (or triflate) and a (pyridin-3-yl)boronic acid (or ester), or vice versa. This is often the preferred method due to the mild reaction conditions and the commercial availability of many boronic acid derivatives. libretexts.org
Stille Coupling: This approach involves the coupling of a pyridyl halide with a pyridyl organostannane reagent. While effective, the high toxicity of organotin compounds makes this method less favorable. mdpi.com
Negishi Coupling: In this reaction, a pyridyl halide is coupled with a pyridyl organozinc reagent. Negishi coupling is known for its high reactivity and functional group tolerance. nih.govmdpi.com
The table below outlines the precursor fragments resulting from these primary disconnection strategies.
| Coupling Reaction | Precursor A | Precursor B |
| Suzuki-Miyaura | 2-Halo-pyridine-4-carboxamide | (2'-Methoxy-pyridin-3'-yl)boronic acid/ester |
| Stille | 2-Halo-pyridine-4-carboxamide | 2'-Methoxy-3'-(trialkylstannyl)pyridine |
| Negishi | 2-Halo-pyridine-4-carboxamide | 3'-Halo-2'-methoxypyridine & Organozinc Reagent |
Introduction of the Methoxy (B1213986) and Carboxamide Functionalities
The methoxy and carboxamide groups are typically incorporated into the pyridine precursors before the key cross-coupling step.
Introduction of the Methoxy Group: The 2'-methoxy group is best installed on the 3-substituted pyridine ring prior to coupling. A common route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-halopyridine or 2-fluoro-3-halopyridine, with sodium methoxide (B1231860). Alternatively, methylation of a corresponding hydroxypyridine precursor using a methylating agent like methyl iodide in the presence of a base can be employed. google.com
Introduction of the Carboxamide Functionality: The 4-carboxamide group can be prepared through several well-established methods.
Amidation of a Carboxylic Acid: The most direct route involves forming an amide bond from a corresponding pyridine-4-carboxylic acid. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. nih.govsemanticscholar.org
Hydrolysis of a Nitrile: A 4-cyanopyridine (B195900) precursor can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide. This method is efficient, though careful control of reaction conditions is needed to prevent over-hydrolysis to the carboxylic acid.
From a Methyl Group: The synthesis can start from a 4-methylpyridine (B42270) derivative, which is oxidized to pyridine-4-carboxylic acid using a strong oxidizing agent. google.com This acid is then converted to the target carboxamide.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Among the various methods for C-C bond formation, palladium-catalyzed cross-coupling reactions are preeminent for their efficiency and broad substrate scope in bipyridine synthesis. nih.govmdpi.com A significant challenge in these reactions is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. nih.gov This issue is often mitigated by using bulky ligands that hinder product coordination.
The Suzuki-Miyaura coupling is a particularly attractive and robust method for constructing the 2,3'-bipyridine skeleton due to its operational simplicity and the stability of the organoboron reagents. libretexts.org The reaction mechanism involves three main steps: oxidative addition of the pyridyl halide to the Pd(0) catalyst, transmetalation with the pyridylboronic acid, and reductive elimination to yield the bipyridine product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Suzuki-Miyaura coupling relies on the availability and stability of the organoboron reactants. While pyridylboronic acids are commonly used, they can be prone to decomposition, particularly 2-pyridylboronic acids. researchgate.netthieme-connect.com To overcome this instability, more stable boronic esters, such as pinacol (B44631) esters, are frequently employed. nih.govmdpi.com
For the synthesis of This compound , the key coupling partners would be:
Fragment 1: A 2-halopyridine derivative, such as 2-chloro-pyridine-4-carboxamide or 2-bromo-pyridine-4-carboxamide .
Fragment 2: A 3-pyridylboronic acid or ester, such as (2-methoxy-pyridin-3-yl)boronic acid pinacol ester .
The use of the boronic ester provides greater stability during storage and reaction, often leading to higher and more reproducible yields. nih.gov
Optimizing the reaction conditions is crucial for achieving high yields in the Suzuki-Miyaura coupling of pyridine derivatives. chemistryviews.orgrsc.org Key parameters include the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). mdpi.commdpi.com The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often preferred to enhance catalytic activity and prevent product inhibition. nih.gov
Base: A base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in an aqueous solution. mdpi.commdpi.com
Solvent: The choice of solvent depends on the specific reactants and conditions. Common solvent systems include mixtures of an organic solvent like 1,4-dioxane, toluene (B28343), or dimethylformamide (DMF) with water. mdpi.commdpi.com
The following table summarizes typical conditions used for Suzuki-Miyaura couplings in the synthesis of bipyridine derivatives, which can be adapted for the target compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 mdpi.com |
| Pd(OAc)₂ (2-5) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 70-95 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 65-90 mdpi.com |
| Palladacycle (1-3) | - | K₂CO₃ | Ethanol/H₂O | 80 | 75-98 libretexts.org |
Stille and Negishi Coupling for Pyridine Heterocoupling
The construction of the 2,3'-bipyridine skeleton, the central framework of the target molecule, is efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. These methods are renowned for their functional group tolerance and effectiveness in forming carbon-carbon bonds between aromatic rings. thermofisher.comscispace.com The Negishi coupling, in particular, is a powerful and frequently used tool for preparing bipyridines due to its potential for high yields under relatively mild conditions. orgsyn.org
Organotin and Organozinc Reagents in Bipyridine Assembly
The Stille coupling utilizes organotin (stannane) reagents, while the Negishi coupling employs organozinc reagents. nih.gov For the synthesis of a 2,3'-bipyridine, this involves the reaction of a halopyridine with a pyridyl organometallic species in the presence of a palladium catalyst.
Organotin Reagents (Stille Coupling): These reagents, which have at least one tin-carbon bond, are common in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The synthesis of bipyridines via Stille coupling may involve the reaction of a stannylpyridine with a halopyridine. nih.gov For instance, 3-stannylpyridines can be coupled with 2-bromopyridines to form the desired 2,3'-bipyridine linkage. nih.gov While effective, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds used as reactants and byproducts. nih.govmdpi.com
Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly valued for their good reactivity and high functional group tolerance. uni-muenchen.de They can be prepared through the direct reaction of a halopyridine with activated zinc (like Rieke® Zinc) or via transmetallation from an organolithium precursor. orgsyn.orgnih.gov The direct insertion method is advantageous as it tolerates sensitive functional groups like esters and amides. A reported Negishi coupling for a closely related structure involved the reaction of (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride with 2-bromopyridine, catalyzed by Pd(PPh₃)₄, to form the bipyridine core. nih.gov This highlights the viability of using pre-functionalized pyridylzinc reagents to construct complex bipyridine systems. Generally, in cross-coupling reactions involving dihalopyridines, the halide at the 2-position is more reactive than one at the 3-position, allowing for selective coupling. orgsyn.orgorgsyn.org
| Reagent Type | General Structure | Key Advantages | Key Disadvantages |
| Organotin | R₃Sn-Pyridine | Stable, well-established reactions | High toxicity of reagents and byproducts nih.govmdpi.com |
| Organozinc | XZn-Pyridine | High reactivity, good functional group tolerance, milder conditions orgsyn.orguni-muenchen.de | Can be sensitive to air and moisture |
Ligand Design for Enhanced Regioselectivity and Yield
The choice of ligand coordinated to the palladium catalyst is critical in cross-coupling reactions, influencing reaction rate, catalyst stability, and selectivity. nih.gov For the synthesis of bipyridines, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Notable ligands in this context include tri-tert-butylphosphine (B79228) and biarylphosphines like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). nih.govorganic-chemistry.org The use of Pd(dba)₂ in combination with XPhos has been reported for the efficient Negishi coupling between 2-pyridyl zinc halides and bromopyridines. nih.govmdpi.com Similarly, catalyst systems based on Pd₂(dba)₃ and X-Phos have proven effective for mild Negishi cross-couplings of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org In some cases, simple and less expensive catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are sufficient to achieve good to excellent yields in the synthesis of substituted 2,2'-bipyridines from both 2-bromo- and 2-chloropyridines. organic-chemistry.org The design of ligands can also be used to control regioselectivity, which is crucial when multiple reactive sites are present on the pyridine precursors. rsc.org
| Catalyst/Ligand System | Coupling Type | Reactants | Key Features |
| Pd(PPh₃)₄ | Negishi | Organozinc pyridyls + 2-halo-pyridines | Commercially available, effective for bromo- and chloro-pyridines. organic-chemistry.org |
| Pd(dba)₂ / XPhos | Negishi | 2-pyridyl zinc halides + bromopyridines | Complements existing methods, useful in drug discovery. nih.govmdpi.com |
| Pd(OAc)₂ / XPhos | Stille | Aryl sulfonates + heteroarylstannanes | Effective for coupling heteroarylstannanes prone to decomposition. scispace.com |
| PdBr(Ph)(PPh₃)₂ | Negishi | Organozinc reagents + halo-pyridines | Catalyst is stable in air and moisture. mdpi.compreprints.org |
Ullmann Coupling and its Variants
The Ullmann coupling is a classical method for forming biaryl compounds and relies on copper-mediation. organic-chemistry.org While traditionally used for synthesizing symmetrical bipyridines through the homocoupling of a halopyridine, modern variations have expanded its scope. mdpi.compreprints.org
Copper-Mediated Homocoupling and Heterocoupling
The traditional Ullmann reaction involves the homocoupling of an aryl halide in the presence of stoichiometric amounts of copper metal at high temperatures. mdpi.comwikipedia.org This method's utility has been limited by the harsh conditions and often poor substrate scope. mdpi.com The reaction mechanism is thought to proceed through either a radical or an anionic pathway. preprints.orgresearchgate.net
More recent advancements have led to the development of catalytic Ullmann-type reactions that can operate under milder conditions. These often involve the use of soluble copper(I) catalysts, sometimes supported by ligands like diamines or 2,2'-bipyridyls, which can facilitate the reaction. wikipedia.orgnih.gov Bimetallic systems, such as using stoichiometric copper powder with a catalytic amount of a palladium salt like Pd(OAc)₂, have also been developed to promote the coupling of bromopyridines under relatively mild conditions with good tolerance for various functional groups. preprints.org While heterocoupling to form unsymmetrical bipyridines remains challenging with Ullmann-type reactions, some progress has been made, particularly through the use of aryllithium compounds with copper(I) at low temperatures. organic-chemistry.org
Solvent and Temperature Dependence in Ullmann Reactions
The conditions for Ullmann reactions are highly dependent on the specific substrates and catalytic system used.
Temperature: Classical Ullmann couplings often require very high temperatures, frequently exceeding 200°C. mdpi.comwikipedia.org For example, the synthesis of 2,2'-dinitrobiphenyl (B165474) from 1-iodo-2-nitrobenzene (B31338) can occur at temperatures around 290°C. rsc.org However, the introduction of palladium co-catalysts or specialized ligand systems can significantly lower the required temperature, with some reactions proceeding at 140°C or even lower. mdpi.compreprints.org
Solvent: The choice of solvent plays a critical role in the efficiency of Ullmann couplings. High-boiling point, polar aprotic solvents are typically favored. wikipedia.org Studies have shown that solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) provide excellent yields, whereas nonpolar solvents such as toluene and benzene (B151609) result in significantly lower product formation. researchgate.net The polarity of the solvent helps to facilitate the key steps in the reaction mechanism.
| Parameter | Influence on Ullmann Reaction | Examples |
| Temperature | High temperatures are often required for classic Ullmann reactions (>200°C). mdpi.comwikipedia.org Modern catalytic systems can lower this significantly. | Reaction of bromopyridines with a Pd(OAc)₂/piperazine system proceeds at 140°C. mdpi.compreprints.org |
| Solvent | Polar aprotic solvents generally give the best yields. researchgate.net | DMF and THF are highly effective, while toluene and benzene are poor solvents for this reaction. researchgate.net |
Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation
The final step in synthesizing this compound is the introduction of the C4-carboxamide group. Palladium-catalyzed aminocarbonylation is a premier method for this transformation, converting an aryl halide into a primary, secondary, or tertiary amide. nih.gov This reaction involves a 4-halo-2'-methoxy-2,3'-bipyridine precursor, carbon monoxide (CO), and an amine source, catalyzed by a palladium complex. d-nb.info
The catalytic cycle typically begins with the oxidative addition of the halo-bipyridine to a Pd(0) species. This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond to form a palladoyl-halide complex. Subsequent reaction with an amine (in this case, ammonia or an ammonia equivalent to form the primary carboxamide) leads to the formation of the amide C-N bond and regeneration of the Pd(0) catalyst. d-nb.info
A variety of palladium sources, including Pd(OAc)₂ and Pd/C, can be used. organic-chemistry.orgchemistryviews.org While some systems require phosphine ligands, others can proceed without them. organic-chemistry.org A significant advantage of this methodology is its high efficiency and broad functional group tolerance. nih.gov Although carbon monoxide is typically supplied as a pressurized gas, modern methods have developed CO-surrogates, such as formic acid with carbodiimides, which generate CO in situ, circumventing the need to handle the toxic gas directly. chemistryviews.org This reaction is highly chemoselective for producing carboxamides from iodoalkenes and other halo-aromatics. d-nb.info For the synthesis of the target compound, the aminocarbonylation would be performed on a precursor such as 4-bromo- or 4-iodo-2'-methoxy-2,3'-bipyridine.
Direct Aminocarbonylation of Halopyridines
Direct aminocarbonylation is a powerful reaction that installs a carboxamide group by combining a halide, carbon monoxide, and an amine under palladium catalysis. For the synthesis of this compound, this would typically involve the aminocarbonylation of a 4-halo-2'-methoxy-2,3'-bipyridine precursor. The reaction is versatile, accommodating various aryl halides, including electron-deficient heteroaryl halides.
Research has demonstrated that palladium catalysts, often in combination with phosphine ligands, are highly effective. For instance, the aminocarbonylation of aryl bromides and iodides can be achieved with high efficiency. organic-chemistry.org The choice of ligand is crucial; while monodentate ligands like triphenylphosphine (B44618) (PPh₃) are effective for simple amines, more challenging or less reactive nucleophiles, such as amino acid esters or certain aromatic amines, may require bidentate ligands like XantPhos to achieve high yields. mdpi.com This methodology has been successfully applied to the synthesis of various isoquinoline-1-carboxamides from 1-iodoisoquinoline, highlighting its applicability to nitrogen-containing heterocycles. mdpi.com The reaction generally proceeds under mild conditions, often at atmospheric pressure of carbon monoxide and temperatures around 50 °C. mdpi.com
A typical catalytic system might involve Pd(OAc)₂ as the palladium source and a phosphine ligand, with a base to neutralize the hydrogen halide formed during the reaction. The reaction has been shown to be tolerant of a wide range of functional groups. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation
| Substrate | Catalyst/Ligand | CO Source | Amine | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodides | Allylic Palladium-NHC Complex | CO (1 atm) | Primary & Secondary Amines | - | High | organic-chemistry.org |
| Aryl Bromides | Pd(OAc)₂/dppf | DMF | Primary & Secondary Amines | 180-190 °C, Microwave | Good | researchgate.net |
| 1-Iodoisoquinoline | Pd(OAc)₂/XantPhos | CO (1 bar) | Amino Acid Esters | 50 °C, DMF | Complete Conversion | mdpi.com |
| Aryl Halides | Not specified | Mo(CO)₆ | Aqueous Ammonia | - | Good | organic-chemistry.org |
Carbon Monoxide Sourcing and Reactor Design
Handling gaseous carbon monoxide, which is toxic and flammable, presents significant safety and practical challenges. rsc.org To circumvent this, several CO surrogates have been developed that release CO in situ. researchgate.netrsc.org
CO Surrogates : Molybdenum hexacarbonyl (Mo(CO)₆) is a stable, solid source of CO that can be used in palladium-catalyzed aminocarbonylations, often under microwave irradiation to accelerate the reaction. organic-chemistry.org Another common surrogate is N,N-dimethylformamide (DMF), which can decompose to provide both carbon monoxide and the dimethylamine (B145610) nucleophile, or just CO in the presence of other amines. researchgate.netorganic-chemistry.org This approach, however, often requires high temperatures (180-190 °C). researchgate.net The generation of CO from oxalyl chloride mediated by zinc is another alternative that avoids using the gaseous reagent directly. organic-chemistry.org For isotopic labeling studies, two-chamber systems (e.g., COware®) are employed, where CO is generated from a solid precursor in one chamber and diffuses into the reaction chamber, allowing for the synthesis of labeled primary amides. organic-chemistry.org
Reactor Design : The efficiency of gas-liquid reactions like carbonylation is highly dependent on the reactor design, which influences mass transfer between the gas and liquid phases. rsc.orge3s-conferences.org
Batch Reactors : Traditional setups often use standard batch reactors, where CO is bubbled through the liquid phase. For reactions using CO surrogates, a simple sealed vessel, sometimes suitable for microwave heating, is sufficient. organic-chemistry.orgresearchgate.net
Flow Reactors : Continuous flow reactors offer significant advantages in terms of safety, mass transfer, and scalability. rsc.orgresearchgate.netTube-in-tube reactors , which feature a semi-permeable inner tube (e.g., Teflon AF-2400) for the gas inside a larger tube for the liquid, allow for controlled diffusion of gas into the reaction mixture without bubble formation. rsc.orgresearchgate.net An alternative and often more efficient design is the gas-liquid slug flow reactor . rsc.org In this setup, distinct slugs of gas and liquid flow together through a tube, creating a large interfacial area and excellent mixing, which can lead to higher yields and throughput compared to tube-in-tube systems. rsc.org Other designs for gas-liquid reactions include trickle bed reactors and bubble column reactors, which are common in industrial chemical processes like carbonylation. e3s-conferences.orgmdpi.comresearchgate.net
C-H Activation and Functionalization Strategies
Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to building complex molecules by avoiding the pre-functionalization of substrates. nih.govrsc.orgbohrium.com For a molecule like this compound, C-H activation can be envisioned for both the construction of the bipyridine core and the potential direct introduction of the carboxamide group.
Direct C-H Arylation for Bipyridine Construction
The 2,3'-bipyridine skeleton can be assembled via a direct C-H arylation, which couples a pyridine C-H bond with a halopyridine. This avoids the need to prepare organometallic reagents often used in traditional cross-coupling reactions like Suzuki or Stille couplings. mdpi.com The synthesis of the target molecule's core could involve, for example, the coupling of 2-methoxypyridine (B126380) with a 3-halo-4-carboxamidopyridine or a related precursor.
Palladium catalysis is a common method for this transformation. oup.com However, the C-H functionalization of pyridines is challenging due to the molecule's electron-deficient nature and the tendency of the nitrogen lone pair to coordinate to and deactivate the metal catalyst. nih.govresearchgate.net
Regioselectivity Control in C-H Activation
Controlling the site of C-H functionalization is a major challenge. nih.gov In pyridines, several factors govern the regioselectivity of C-H arylation: nih.govresearchgate.net
Electronic Effects : The pyridine nitrogen atom creates electronic repulsion that generally disfavors palladation at the adjacent C-2 and C-6 positions. This intrinsic property directs functionalization toward the C-3 and C-4 positions. nih.govacs.org
Substituent Effects : The presence of an electron-withdrawing group (EWG) on the pyridine ring enhances the acidity of the C-H bonds, facilitating their activation. The position of the EWG can predictably direct arylation. For example, a substituent at the 3-position tends to direct C-H arylation to the C-4 position. nih.govresearchgate.net
Directing Groups : Installing a directing group on the pyridine can override the intrinsic reactivity, forcing the reaction to occur at a specific, often sterically accessible, position. Carboxamide groups have been used to direct C-2 arylation. nih.gov
Lewis Acid Co-catalysis : The addition of a Lewis acid can activate the pyridine C-H bonds and reduce catalyst deactivation by coordinating to the pyridine nitrogen. nih.gov
Oxidants and Co-catalysts in C-H Activation Processes
Successful C-H activation cycles often require specific additives to facilitate the catalytic process.
Oxidants : In many oxidative C-H activation cycles, an oxidant is required to regenerate the active catalyst. Silver salts, particularly silver carbonate (Ag₂CO₃), are frequently employed as effective oxidants or co-catalysts in palladium-catalyzed C-H arylations of pyridines. nih.govacs.org Copper(II) acetate (B1210297) is another oxidant used in related rhodium-catalyzed C-H activation reactions. pkusz.edu.cn
Co-catalysts and Ligands : The choice of ligand and other additives is critical. Bulky, electron-rich phosphine ligands, such as P(n-Bu)Ad₂, can be superior for these reactions. nih.gov Carboxylic acids, like pivalic acid (PivOH) or 2,2-dimethylhexanoic acid, are often added as co-catalysts, believed to participate in the C-H cleavage step via a concerted metalation-deprotonation mechanism. nih.govacs.org
Table 2: Key Factors in Regioselective C-H Arylation of Pyridines
| Factor | Effect | Example | Reference |
|---|---|---|---|
| Electronic Repulsion | Inhibits C-2/C-6 arylation, favoring C-3/C-4 | General reactivity of pyridine rings | nih.govacs.org |
| Electron-Withdrawing Group (EWG) | Activates C-H bonds and directs regioselectivity | 3-Nitropyridine undergoes C-4 arylation | nih.gov |
| Directing Group | Forces reaction at a specific position (e.g., ortho) | Carboxamide group directing C-2 arylation | nih.gov |
| Co-catalyst (Acid) | Assists in C-H bond cleavage | PivOH in Pd(OAc)₂/P(n-Bu)Ad₂ system | nih.gov |
| Co-catalyst (Oxidant) | Regenerates active catalyst; can influence selectivity | Ag₂CO₃ in Pd-catalyzed arylations | nih.govacs.org |
C-H Functionalization for Carboxamide Introduction
Cyclization and Condensation Reactions
The construction of the bipyridine skeleton, a key structural motif, is often achieved through reactions that build the pyridine rings. These methods include intramolecular cyclizations and intermolecular condensation strategies.
Intramolecular Cyclization Pathways for Pyridine Ring Formation
The formation of pyridine rings through intramolecular cyclization is a powerful strategy in heterocyclic synthesis. arkat-usa.org One such approach involves the cyclization of N-acyliminium ions, where an electron-rich aromatic ring, acting as a nucleophile, attacks the electrophilic iminium ion to form a new ring. arkat-usa.org While electron-rich systems like benzene derivatives are commonly used, the pyridine ring itself can act as the nucleophilic partner, particularly when activated by electron-donating substituents. arkat-usa.org However, the inherent electron-deficient nature of the pyridine ring can make it less reactive towards electrophiles compared to benzene. arkat-usa.org
Another significant pathway is the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring. nih.gov In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with an alkyne, which, after a subsequent oxidation or elimination step, yields the aromatic pyridine ring. baranlab.org Nature utilizes enzymes called Diels-Alderases to catalyze such reactions in the biosynthesis of some natural products containing pyridine rings. nih.gov
Condensation reactions of 1,5-dicarbonyl compounds with ammonia or its equivalents are a classical and foundational method for pyridine synthesis. baranlab.org Variations of this approach, such as using hydroxylamine (B1172632) to avoid a separate oxidation step, have been developed. baranlab.org More complex, multi-component reactions that generate the necessary precursors in situ are also prevalent, offering a direct route to highly substituted pyridines. youtube.com
Cyclocondensation of β-ketoenamides to Functionalized Bipyridines
A highly flexible and effective route for synthesizing unsymmetrically functionalized bipyridines, such as the precursors to this compound, involves the cyclocondensation of β-ketoenamides. beilstein-journals.orgnih.govbeilstein-journals.org This strategy allows for the controlled construction of the bipyridine core with specific substituents. researchgate.netnih.gov
The synthesis begins with readily available 1,3-diketones, which are converted into the corresponding β-ketoenamines. beilstein-journals.orgbeilstein-journals.org This transformation can be achieved using aqueous ammonia, sometimes in the presence of silica (B1680970) gel. researchgate.net The resulting β-ketoenamines are then N-acylated with a pyridinecarboxylic acid derivative, such as picolinic acid chloride, to form the crucial β-ketoenamide intermediate. beilstein-journals.orgnih.gov This N-acylation step effectively brings together the two components that will form the final bipyridine rings. beilstein-journals.org
The key ring-forming step is the cyclocondensation of the β-ketoenamide. beilstein-journals.orgbeilstein-journals.org This reaction is typically promoted by a mixture of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). nih.govresearchgate.net The reaction proceeds to form a 4-hydroxypyridine (B47283) derivative. beilstein-journals.orgbeilstein-journals.org
Due to potential tautomerization and purification challenges, the crude 4-hydroxypyridine intermediate is often immediately subjected to a post-condensation functionalization step. nih.gov A common and effective method is O-nonaflation, where the hydroxyl group is converted into a nonafluorobutanesulfonate (nonaflate) group using nonafluorobutanesulfonyl fluoride (B91410) (NfF). beilstein-journals.orgnih.gov This "fixes" the tautomeric structure and creates an excellent leaving group, making the bipyridyl nonaflates valuable precursors for subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. nih.govresearchgate.net This versatility allows for the introduction of a wide array of substituents onto the bipyridine scaffold. nih.gov
| β-Ketoenamide Precursor | Acylating Agent | Resulting 4-Nonafloxy-2,2'-bipyridine | Overall Yield (%) |
|---|---|---|---|
| N-(1,3-diphenyl-3-oxoprop-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Diphenyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 72 |
| N-(1,3-di(thiophen-2-yl)-3-oxoprop-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Di(thiophen-2-yl)-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 75 |
| N-(1-(tert-butyl)-4,4-dimethyl-3-oxopent-1-en-1-yl)picolinamide | Picolinoyl chloride | 4',6'-Di-tert-butyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 65 |
| N-(1,3-diphenyl-3-oxoprop-1-en-1-yl)-6-methylpicolinamide | 6-Methylpicolinoyl chloride | 6-Methyl-4',6'-diphenyl-4-(nonafluorobutylsulfonyloxy)-2,2'-bipyridine | 64 |
Amide Bond Formation Methodologies for Carboxamide Synthesis
The final step in the synthesis of this compound is the formation of the amide bond from its corresponding carboxylic acid precursor, 2'-methoxy-2,3'-bipyridine-4-carboxylic acid. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug discovery. nih.gov This transformation typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov
Conventional Coupling Reagents (e.g., HATU, DIC/HOBt)
A wide variety of reagents have been developed to facilitate amide bond formation, especially in cases involving electron-deficient amines or complex substrates. nih.govluxembourg-bio.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. luxembourg-bio.comresearchgate.net It is often the reagent of choice when rapid coupling times are required. luxembourg-bio.com HATU is used in conjunction with a non-nucleophilic base like DIPEA. nih.gov The reaction proceeds through the formation of a highly reactive acyliminium ion intermediate. semanticscholar.org
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) represents a classic and still widely used method for amide bond formation. luxembourg-bio.compeptide.com Carbodiimides like DIC activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com However, this intermediate can be prone to side reactions, including racemization. The addition of HOBt traps the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide. nih.govbachem.com This two-step process within the same pot minimizes side reactions and enhances efficiency. bachem.com While effective, one must consider the potential explosive hazards associated with HOBt. luxembourg-bio.com For challenging couplings, such as with electron-deficient anilines, a combination of reagents like EDC (a water-soluble carbodiimide), DMAP, and a catalytic amount of HOBt can provide excellent results. nih.gov
| Coupling Reagent(s) | Base | Typical Solvent | Key Features |
|---|---|---|---|
| HATU | DIPEA | DMF | High efficiency, rapid reaction times. luxembourg-bio.com |
| DIC / HOBt | None or DIPEA | DMF, DCM | Reduces racemization, classic method, HOBt is an explosive hazard. luxembourg-bio.combachem.com |
| EDC / HOBt / DMAP (cat.) | DIPEA | Acetonitrile | Effective for electron-deficient amines, forms a highly reactive acyliminium intermediate. nih.gov |
| BOPCl | Et3N | DCM | Can be sluggish for some substrates. nih.gov |
Novel Dehydrating Reagents Utilizing Pyridine Moieties
The formation of a carboxamide bond from a carboxylic acid and an amine is a condensation reaction that necessitates the removal of a water molecule. While numerous coupling agents are available, those incorporating pyridine moieties have emerged as effective reagents, participating directly in the activation of the carboxylic acid.
Derivatives of 2-oxypyridine (also known as 2-pyridone) can be utilized to construct dehydrating agents that facilitate amide bond formation. One such reagent is tetrakis(pyridine-2-yloxy)silane (TPOS), which can be synthesized for use in these coupling reactions. The 2-oxypyridine component acts as a leaving group during the reaction, and its conjugate acid, 2-hydroxypyridine, can also serve as a proton-transfer catalyst in certain contexts. wikipedia.org
The synthesis of this compound could foreseeably be achieved by the coupling of 2'-methoxy-2,3'-bipyridine-4-carboxylic acid with a suitable amine source, such as ammonia, using a dehydrating agent like TPOS. The pyridine-based leaving groups are advantageous due to their mild nature and their ability to be removed from the reaction mixture with relative ease.
A proposed reaction for the final amidation step is shown below:
Reaction Scheme: 2'-methoxy-2,3'-bipyridine-4-carboxylic acid + NH₃ + Tetrakis(pyridine-2-yloxy)silane → this compound + Silanetetrol + 4 (2-Hydroxypyridine)
While a direct literature precedent for this specific transformation on this substrate is not available, the general utility of such pyridine-based dehydrating agents is established in organic synthesis. The reaction conditions would likely involve an inert solvent and controlled temperature to ensure selectivity and high yield.
| Entry | Carboxylic Acid Precursor | Amine Source | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | 2'-methoxy-2,3'-bipyridine-4-carboxylic acid | NH₃ | TPOS | Dichloromethane | 25 | 85 |
| 2 | 2'-methoxy-2,3'-bipyridine-4-carboxylic acid | (NH₄)₂CO₃ | TPOS | Acetonitrile | 40 | 78 |
This is a hypothetical data table based on typical yields for similar reactions.
The mechanism of amide formation using silyl-based dehydrating agents, such as those derived from 2-oxypyridine, is believed to proceed through a reactive silyl (B83357) ester intermediate. core.ac.uk Silyl esters are generally more reactive towards nucleophiles than their alkyl ester counterparts. core.ac.uk
The proposed mechanism using a reagent like tetrakis(pyridine-2-yloxy)silane involves the initial reaction of the carboxylic acid with the dehydrating agent. core.ac.uk This step forms a silyl ester intermediate and releases molecules of 2-hydroxypyridine. The silicon atom, being highly oxophilic, readily bonds to the carboxylate oxygen.
The subsequent step involves the nucleophilic attack of the amine on the carbonyl carbon of the activated silyl ester. The 2-oxypyridine leaving group facilitates this process. The tetrahedral intermediate formed then collapses, yielding the final carboxamide product and a silanol (B1196071) byproduct. The reactivity of silyl esters can be tuned by the substituents on the silicon atom, but in this case, the reactivity is primarily driven by the excellent leaving group ability of the pyridine-2-oxy group. core.ac.uk
Proposed Mechanistic Steps:
Activation: The carboxylic acid (R-COOH) reacts with the silyl-based dehydrating agent, displacing a 2-oxypyridine group to form a reactive silyl ester (R-COOSi(OR')₃).
Nucleophilic Attack: The amine (R''-NH₂) attacks the electrophilic carbonyl carbon of the silyl ester.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Product Formation: The intermediate collapses, breaking the C-O(Si) bond to form the stable amide (R-CONHR'') and a silanol byproduct.
This mechanistic pathway highlights the crucial role of the silyl ester as a metastable intermediate that is activated for amidation. core.ac.uk The use of organosilicon reagents is also attractive due to their general availability and the environmentally benign nature of the silicate (B1173343) byproducts. core.ac.uk
Advanced Characterization and Structural Elucidation Methodologies
Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)
Spectroscopic methods are indispensable for probing the molecular structure of 2'-methoxy-2,3'-bipyridine-4-carboxamide. Advanced applications of these techniques provide detailed insights into its connectivity, stereochemistry, and the nature of its chemical bonds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to confirming the precise isomeric structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the two pyridine (B92270) rings. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its exact position. For instance, protons on the pyridine ring bearing the carboxamide group will be influenced by its electron-withdrawing nature, while protons on the other ring will be affected by the methoxy (B1213986) group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing proton-proton coupling networks, allowing for the definitive assignment of adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to appear significantly downfield (typically 160-170 ppm). The carbons of the pyridine rings will resonate in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the attached substituents. The methoxy group will exhibit a characteristic signal in the upfield region (around 50-60 ppm). Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data is crucial for confirming the connectivity between the two pyridine rings and the precise positions of the methoxy and carboxamide substituents.
Expected ¹H and ¹³C NMR Data: Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine Ring A (with -CONH₂) | ||
| H-3 | ~8.8 | C-3 |
| H-5 | ~7.8 | C-5 |
| H-6 | ~8.7 | C-6 |
| C-2 | - | ~150 |
| C-4 | - | ~145 |
| -CONH₂ | ~7.5, ~8.0 (broad) | ~168 |
| Pyridine Ring B (with -OCH₃) | ||
| H-3' | ~7.2 | C-3' |
| H-4' | ~6.9 | C-4' |
| H-5' | ~8.1 | C-5' |
| H-6' | ~8.3 | C-6' |
| C-2' | - | ~163 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₂H₁₁N₃O₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org When subjected to ionization, the molecular ion (M+) is formed, and it can subsequently break down into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to piece together the molecular structure.
Expected Fragmentation Pathways:
Loss of the methoxy group: A common fragmentation would be the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH), leading to significant fragment ions.
Cleavage of the carboxamide group: The amide bond can cleave, resulting in the loss of •NH₂ or the entire carboxamide group.
Cleavage of the bipyridine linkage: The bond between the two pyridine rings can also break, leading to fragment ions corresponding to the individual substituted pyridine rings.
Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure |
|---|---|
| 229 | [M]+ (Molecular Ion) |
| 214 | [M - •NH₂]+ |
| 198 | [M - •OCH₃]+ |
| 185 | [M - CONH₂]+ |
| 122 | [C₆H₄N₂O]+ (Carboxamide-substituted pyridine ring) |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. acs.orgnih.govrsc.org
Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected around 1680-1650 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are usually found near 1640-1600 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the pyridine rings and the C-C bond linking them would be observable.
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H stretch | 3400-3200 |
| C=O stretch (Amide I) | 1680-1650 | |
| N-H bend (Amide II) | 1640-1600 | |
| Methoxy (-OCH₃) | C-O stretch | 1250-1000 |
| Aromatic Rings | C-H stretch | 3100-3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researcher.lifemdpi.com
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map of the molecule. This map reveals the precise coordinates of each atom in the crystal lattice. The analysis provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net This technique is particularly valuable for confirming the relative orientation of the two pyridine rings and the conformation of the methoxy and carboxamide groups.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 95 |
| Volume (ų) | 1065 |
| Z | 4 |
Note: This data is illustrative and would need to be determined experimentally.
The data from single-crystal X-ray diffraction allows for a detailed conformational analysis. A key feature of bipyridine systems is the dihedral angle between the two pyridine rings, which is influenced by steric hindrance and crystal packing forces. For this compound, the presence of substituents at the 2' and 4 positions will likely lead to a non-planar conformation. Studies on similar molecules like 2-methoxypyridine (B126380) suggest specific conformational preferences for the methoxy group relative to the pyridine ring. rsc.org
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools in the synthesis and analysis of this compound, enabling both the verification of its purity and the separation of the target molecule from reaction byproducts and starting materials. The selection of a specific chromatographic technique is dictated by the scale of the separation and the desired purity level.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the rapid and precise determination of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity for effective separation.
The purity of a synthesized batch is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks in the chromatogram. For pharmaceutical applications, a purity level exceeding 95% is often the minimum requirement, with levels of 98% or higher being ideal. The retention time is a characteristic parameter for the compound under specific chromatographic conditions and is used for its identification.
A typical analytical HPLC method for assessing the purity of bipyridine carboxamide derivatives is detailed in the table below. rsc.orgrsc.org
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific substitution pattern, but typically in the range of 5-10 minutes under these conditions. |
| Purity Assessment | Integration of peak area; purities of >98% are commonly achieved and reported. rsc.org |
This table presents a generalized set of HPLC conditions based on methods used for analogous bipyridine compounds. rsc.orgrsc.org The exact retention time for this compound would need to be determined experimentally.
For the isolation and purification of larger quantities of this compound, essential for extensive biological testing or further synthetic modifications, preparative HPLC is the method of choice. labcompare.comteledynelabs.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle increased sample loads. rsc.orgteledynelabs.comlcms.cz
The primary objective of preparative chromatography is to achieve a high degree of purity while maximizing throughput. The conditions are often developed by first optimizing the separation on an analytical scale and then scaling up the method. This involves adjusting the column dimensions, flow rate, and sample concentration. labcompare.comlcms.cz Fractions are collected as the eluent exits the column, with the fractions containing the pure compound being pooled and the solvent subsequently removed, typically by lyophilization, to yield the purified solid product. rsc.org
Below are representative parameters for the preparative HPLC purification of functionalized bipyridine derivatives. rsc.orgtarosdiscovery.com
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 21.2 x 150 mm, 10 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A gradient optimized from analytical scale, e.g., 20% to 60% B over 30 minutes |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | Dependent on column capacity and separation resolution, ranging from milligrams to grams. |
| Fraction Collection | Triggered by UV absorbance threshold. |
| Post-Purification | Fractions are analyzed for purity, pooled, and lyophilized to obtain the final compound. rsc.org |
This table illustrates typical conditions for preparative HPLC based on established protocols for similar bipyridine structures. rsc.orgtarosdiscovery.com The specific parameters would be optimized for the scale-up synthesis of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 2'-methoxy-2,3'-bipyridine-4-carboxamide, a DFT analysis would typically be performed using a specific functional (like B3LYP) and basis set (like 6-311++G(d,p)) to ensure accurate results. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov
A hypothetical FMO analysis for this compound would calculate the energies of these orbitals. This would help predict how the molecule might interact with other chemical species.
Interactive Table: Hypothetical FMO Parameters No specific data is available for this compound. The table below is a template showing the type of data that would be generated from a DFT calculation.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | LUMO - HOMO Energy | Data not available |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
For this compound, an EPS map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, which are likely sites for electrophilic attack. Conversely, hydrogen atoms bonded to carbon or nitrogen would show positive potential.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. Time-Dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra, while other DFT methods can accurately predict NMR chemical shifts.
A theoretical calculation for this compound would provide predicted ¹H and ¹³C NMR chemical shifts and the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. These predictions could then be compared with experimental data to confirm the compound's structure.
Interactive Table: Hypothetical Spectroscopic Data No specific data is available for this compound. The table below is a template showing the type of data that would be generated from a spectroscopic prediction study.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Data not available |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available |
| UV-Vis | λ_max (nm) | Data not available |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org They provide a detailed view of how a molecule behaves in a dynamic system, such as in a solvent.
Conformational Sampling and Dynamics of the Compound in Solution
An MD simulation of this compound in a solvent (like water or DMSO) would reveal its dynamic behavior. This includes how the molecule rotates, flexes, and changes its conformation. The simulation would also show how the molecule interacts with solvent molecules through forces like hydrogen bonding. This information is crucial for understanding the compound's solubility and stability in a solution.
Solvent Effects on Molecular Conformation and Interaction
The conformation of bipyridine molecules is known to be influenced by their environment. For the parent 2,2'-bipyridine (B1663995), a conformational equilibrium exists between the s-trans and s-cis forms. The s-trans conformer is generally more stable in the gas phase due to reduced electrostatic repulsion between the nitrogen lone pairs. However, the polarity of the solvent can shift this equilibrium. researchgate.net
For this compound, these solvent effects are expected to be more complex due to the additional functional groups. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electron distribution across the pyridine (B92270) ring system. The carboxamide group (-CONH₂) can act as both a hydrogen bond donor and acceptor.
Computational models, such as the reaction-field model, can be employed to quantify these effects. researchgate.net These models treat the solvent as a continuous dielectric medium and calculate the energetic cost or benefit of a particular conformation based on its dipole and quadrupole moments. In polar protic solvents like water or ethanol, the carboxamide group can form strong hydrogen bonds, potentially stabilizing conformations that expose this group to the solvent. In aprotic polar solvents like DMSO, dipole-dipole interactions would dominate. Theoretical calculations can predict the Gibbs free energy for the conformational equilibrium in various solvents, providing a quantitative understanding of how the solvent modulates the molecule's three-dimensional structure.
Molecular Docking and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target. mdpi.comresearchgate.net
Prediction of Binding Modes with In Vitro Biological Targets
To predict the binding mode of this compound, a three-dimensional structure of a potential biological target is required, typically obtained from the Protein Data Bank (PDB). researchgate.net The bipyridine scaffold is a common motif in molecules targeting a wide range of proteins, including kinases, metalloproteinases, and protein-protein interaction interfaces. plos.org
The docking process involves placing the ligand in the active site of the protein and sampling numerous possible orientations and conformations. rsc.org Algorithms within software like AutoDock Vina then score these poses based on a force field, which estimates the binding energy. researchgate.net The resulting top-ranked poses represent the most likely binding modes. These models allow for detailed analysis of the specific interactions, such as hydrogen bonds between the carboxamide group and polar residues (e.g., Asp, Arg, Ser), π-π stacking between the bipyridine rings and aromatic residues (e.g., Phe, Tyr, Trp), and hydrophobic interactions. plos.org
Assessment of Binding Affinities and Interactions
The primary output of a molecular docking run is a scoring function that estimates the binding affinity, typically in kcal/mol. researchgate.net A more negative score implies a stronger predicted binding affinity. While useful for virtual screening, these scores are approximations. rsc.org
For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied. plos.org This technique involves running explicit solvent molecular dynamics (MD) simulations of the ligand-protein complex to account for flexibility and solvation effects, providing a more rigorous calculation of the binding free energy. plos.org These simulations can also confirm the stability of the predicted binding mode over time. biotechnologia-journal.org
The table below illustrates the type of data that would be generated from a hypothetical docking study of this compound against a protein kinase target.
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase.
| Binding Site Residue | Interaction Type | Involved Ligand Group | Predicted Distance (Å) |
|---|---|---|---|
| ASP145 | Hydrogen Bond | Carboxamide (-NH₂) | 2.1 |
| LEU23 | Hydrophobic | Methoxy Pyridine Ring | 3.8 |
| PHE80 | π-π Stacking | Carboxamide Pyridine Ring | 4.0 |
| GLU82 | Hydrogen Bond | Carboxamide (C=O) | 2.5 |
Predicted Binding Affinity: -8.9 kcal/mol
Reaction Mechanism Studies (Computational)
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are difficult to obtain through experimental means alone. rsc.org Using methods like Density Functional Theory (DFT), the entire potential energy surface of a reaction can be mapped out. smu.edu
Transition State Characterization for Synthetic Pathways
The synthesis of substituted bipyridines often involves cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways. dntb.gov.ua Computational studies can elucidate the precise mechanism of these synthetic routes by identifying all intermediates and, crucially, characterizing the transition states that connect them. smu.edudntb.gov.ua
For instance, a plausible step in the synthesis of this compound could involve the reaction of a chloropyridine derivative with a methoxy-substituted pyridine boronic acid (a Suzuki coupling) or the nucleophilic attack of a methoxide (B1231860) on a suitable halo-bipyridine precursor. In a computational study of an SNAr mechanism, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. dntb.gov.ua DFT calculations can determine the geometry of the transition state leading to this complex and its subsequent decomposition, allowing for the calculation of the reaction's activation energy (ΔG‡). researchgate.net A lower activation energy indicates a more favorable reaction pathway.
Table 2: Hypothetical DFT-Calculated Energies for a Proposed SNAr Synthesis Step.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated starting materials | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |
| Intermediate | Meisenheimer complex | +4.5 |
| Transition State 2 (TS2) | Loss of leaving group | +18.1 |
| Products | Final substituted bipyridine | -6.7 |
Elucidation of Catalytic Cycles Involving the Bipyridine Moiety
The 2,2'-bipyridine unit is a cornerstone of coordination chemistry, acting as a robust bidentate ligand for a vast array of transition metals in catalytic applications. rsc.org While this compound itself is not typically a catalyst, it can function as a ligand in a catalytically active metal complex. Computational studies are essential for elucidating the complex multi-step mechanisms of these catalytic cycles. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and in Silico
Structure-Activity Relationship (SAR) Studies for Defined Biological Mechanisms
No structure-activity relationship (SAR) studies have been published for 2'-methoxy-2,3'-bipyridine-4-carboxamide. SAR studies on related pyridine (B92270) derivatives show that functional groups like methoxy (B1213986) and carboxamide, and modifications to the core scaffold, significantly influence biological activity. For instance, research on other pyridine-based compounds has shown that the number and position of methoxy groups can enhance antiproliferative effects mdpi.com. Similarly, the carboxamide moiety is a common feature in many biologically active molecules, where it often participates in crucial hydrogen bonding with biological targets nih.gov. However, without experimental data on the target compound, these general principles cannot be specifically applied.
Influence of Methoxy and Carboxamide Groups on Target Binding
There is no available information detailing the influence of the 2'-methoxy and 4-carboxamide groups of this compound on binding to any specific biological target. In studies of other molecular scaffolds, a methoxy group has been shown to enhance binding affinity by forming hydrogen bonds with amino acid residues like glutamine and isoleucine in an enzyme's active site nih.gov. The carboxamide group is also well-known for its ability to act as both a hydrogen bond donor and acceptor, which is critical for locking a molecule into a specific orientation within a binding pocket nih.gov. The specific contribution of these groups in the context of the this compound structure has not been investigated.
Exploration of Substituent Effects on In Vitro Enzyme Inhibition
No studies exploring the effects of substituents on the this compound scaffold for in vitro enzyme inhibition are present in the scientific literature. Research on other heterocyclic inhibitors, such as thieno[2,3-b]pyridines, has demonstrated that the electronic properties of substituents (i.e., electron-donating vs. electron-withdrawing) are critical for inhibitory activity nih.gov. These effects are highly context-dependent, and no data exists to describe them for the target compound.
Bipyridine Scaffold Modifications and Their Impact on Interaction
While the bipyridine scaffold is a well-known chelating agent, particularly in the context of metal complexes that interact with biological systems nih.gov, there are no published studies on modifications to the this compound scaffold itself. The impact of altering the bipyridine core of this specific molecule on biological interactions remains an un-researched area.
In Vitro Molecular Target Engagement Studies
No molecular target engagement studies have been published for this compound.
Enzyme Binding and Inhibition Assays (e.g., protein kinases, lipoxygenase)
There is no evidence in the literature of this compound having been tested in enzyme binding or inhibition assays for any target, including protein kinases or lipoxygenases. While various pyridine and bipyridine derivatives have been explored as inhibitors of these enzyme classes nih.govnih.govmedchemexpress.com, the specific compound is not mentioned in these studies.
DNA/RNA Interaction Studies (e.g., intercalation, cleavage mechanisms)
No studies on the interaction of this compound with DNA or RNA have been reported. The bipyridine structural motif is a component of many metal complexes that are known to bind to DNA, often through an intercalative mode where the planar aromatic rings insert between the base pairs of the DNA helix nih.govsemanticscholar.org. However, these studies focus on metal-bipyridine complexes, and their findings cannot be directly translated to the metal-free organic compound this compound. Its potential to interact with nucleic acids has not been experimentally verified.
Tubulin Polymerization Modulation in Cell-Free Systems
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including cell division, making them a key target for anticancer drugs. mdpi.comnih.gov Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing the microtubules, can arrest the cell cycle and induce apoptosis. nih.govmdpi.com The effect of a compound on tubulin polymerization can be assessed in cell-free systems using assays that measure changes in light scattering or fluorescence. cytoskeleton.comcytoskeleton.com A fluorescence-based assay, for instance, utilizes a fluorescent reporter that incorporates into newly formed microtubules, leading to an increase in fluorescence intensity that corresponds to the rate and extent of polymerization. cytoskeleton.com
While direct studies on this compound are not extensively documented in the provided results, research on structurally related compounds provides significant insights. For example, various derivatives of pyridine and bipyridine have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.comresearchgate.netnih.gov A series of 2-aryl-3-arylamino-imidazo-pyridines/pyrazines demonstrated significant inhibition of tubulin polymerization and potent anticancer activities. mdpi.com Similarly, novel trimethoxyphenyl pyridine derivatives have been designed as tubulin-targeting agents. researchgate.net These findings suggest that the bipyridine-carboxamide scaffold is a promising framework for developing new tubulin polymerization modulators.
Table 1: Examples of Pyridine and Triazole Derivatives Inhibiting Tubulin Polymerization
| Compound Class | Key Structural Features | Observed Effect on Tubulin Polymerization | Reference(s) |
| Arylthioindoles (ATIs) | Indole core with arylthio substitution | Potent inhibitors, with some derivatives showing IC50 values of 2.0 and 4.5 µM. | mdpi.com |
| 2-Aryl-3-arylamino-imidazo-pyridines/pyrazines | Imidazo-pyridine or -pyrazine core | Significantly inhibit tubulin polymerization and disrupt microtubule dynamics. | mdpi.com |
| 2-Aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazols | Triazole ring with trimethoxybenzoyl group | Tightly bind to the colchicine-binding site and inhibit tubulin polymerization. | nih.gov |
| 3,3-Diarylacrylonitriles | Acrylonitrile core with two aryl groups | Both Z and E isomers are effective tubulin polymerization inhibitors. | nih.gov |
Ligand-Metal Complex Formation and Biological Activity (In Vitro)
The 2,2'-bipyridine (B1663995) scaffold is one of the most widely used ligands in coordination chemistry. nih.gov Its ability to form stable chelate complexes with a vast range of transition metal ions is central to its utility. nih.govchemmethod.com These metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial and anticancer properties. nih.govnih.govpensoft.net
The chelation of transition metal ions by bipyridine ligands primarily occurs through the two nitrogen atoms of the pyridine rings, which act as bidentate σ-donors. chemmethod.compensoft.net This interaction is further stabilized by the π-acceptor capability of the bipyridine system. pensoft.net The formation of a five-membered ring with the metal ion, known as the chelate effect, significantly enhances the stability of the resulting complex. chemrxiv.org
The biological mechanisms of metal-complexed bipyridines are diverse. A primary target for many of these complexes is DNA, where they can interact through various non-covalent and covalent modes, leading to structural distortions and, in some cases, cleavage of the DNA strands. arabjchem.orglew.ronih.gov
Metal complexes can interact with DNA in several ways: intercalation, groove binding, and electrostatic interactions. lew.ronih.govresearchgate.net
Intercalation involves the insertion of a planar part of the ligand, like the bipyridine system, between the base pairs of the DNA double helix. arabjchem.orgnih.gov
Groove binding occurs when the complex fits into the major or minor groove of the DNA. nih.govresearchgate.net
Electrostatic interactions happen between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA. lew.ronih.gov
DNA cleavage by these metal complexes can proceed through two main pathways: hydrolytic or oxidative. researchgate.net The oxidative mechanism is more common for redox-active metal complexes, such as those of copper(II) and ruthenium(II). researchgate.netnih.gov This process often involves the generation of reactive oxygen species (ROS) that attack the sugar-phosphate backbone or the DNA bases, leading to strand scission. researchgate.netnih.gov Studies on M(2,2'-bipyridine)₂(NO₃) complexes revealed that the Cu(II) complex effectively cleaved DNA, whereas the analogous Zn(II) and Cd(II) complexes were inactive. This difference was attributed to the redox potential of the copper complex, which allows it to participate in reactions that produce ROS. nih.gov
Table 2: DNA Interaction and Cleavage by Bipyridine Metal Complexes
| Metal Complex | Metal Ion | Proposed DNA Interaction Mode | DNA Cleavage Mechanism | Reference(s) |
| [Cu(Bzimpy)(bipy)H₂O]SO₄ | Cu(II) | Intercalation | Oxidative (enhanced in presence of H₂O₂) | arabjchem.org |
| [Ru(bpy)₂(dppz)]²⁺ | Ru(II) | Intercalation | Photo-cleavage upon irradiation | nih.gov |
| Cu(2,2'-bipyridine)₂(NO₃) | Cu(II) | Not specified | Oxidative (superoxide radical mediated) | researchgate.netnih.gov |
| Ruthenium complexes with bipyridine dicarboxylic acid | Ru(II) | Groove binding | Not specified | researchgate.net |
| [Co(III)/Ni(II) complexes with bipyridine co-ligand] | Co(III)/Ni(II) | Intercalation | DNA-binding ability enhanced by bipyridine co-ligand. | nih.gov |
The generation of reactive oxygen species (ROS) is a key mechanism of action for many biologically active metal complexes. esmed.orgnih.gov ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can induce oxidative stress, leading to cellular damage and apoptosis. esmed.orgnih.gov Cancer cells often have a disrupted redox balance, making them more vulnerable to agents that increase ROS levels. esmed.org
Bipyridine complexes of metals like copper and ruthenium are particularly adept at generating ROS. nih.govmdpi.comnih.gov The mechanism often involves the reduction of the metal ion (e.g., Cu(II) to Cu(I)), which can then react with molecular oxygen to produce superoxide radicals. nih.gov This process can initiate a cascade of reactions, leading to the formation of more potent ROS like the hydroxyl radical. For example, studies on Cu(II) cyclopeptide systems containing a bipyridyl moiety demonstrated a significant increase in intracellular ROS levels, which correlated with their cytotoxic activity. nih.gov Similarly, certain ruthenium(II) bipyridine complexes have been shown to induce ROS generation upon photoactivation, leading to DNA damage and cell death. mdpi.comnih.gov
Mechanistic Investigations of Metal-Complexed Bipyridines in Biological Assays
Theoretical Frameworks for Predicting Biological Activity
Predicting the biological activity of new chemical entities before their synthesis and testing is a major goal in medicinal chemistry. Computational methods like Quantitative Structure-Activity Relationship (QSAR) and Prediction of Activity Spectra for Substances (PASS) are powerful tools for this purpose. bio-hpc.euresearchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. researchgate.net For pyridine derivatives, QSAR can help identify the key structural features that contribute to a specific biological effect, guiding the design of more potent and selective compounds. nih.gov
PASS is an online tool that predicts the biological activity spectrum of a compound based on its 2D structure. researchgate.netinonu.edu.tr It compares the structure of a query molecule to a large database of known bioactive compounds and estimates the probability of it exhibiting various biological activities. researchgate.net This can help in identifying potential new applications for existing compounds or in prioritizing newly synthesized molecules for further biological testing. inonu.edu.tr For example, PASS has been used to predict the analgesic and anti-inflammatory properties of newly synthesized pyranopyrazole derivatives. researchgate.net These theoretical frameworks provide a rational basis for drug design and can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold.
Pharmacophore Modeling Based on Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for this compound are not yet publicly available, a putative model can be constructed based on its structural components and data from analogous pyridine and bipyridine carboxamide derivatives.
The structure of this compound comprises a bipyridine core, a methoxy group, and a carboxamide group. Each of these moieties contributes to a potential pharmacophoric fingerprint. Studies on related pyridine derivatives have indicated that the presence and positioning of methoxy (-OCH3), carbonyl (-C=O), and amine (-NH2) groups can significantly influence antiproliferative activity. nih.gov The nitrogen atoms within the pyridine rings can act as hydrogen bond acceptors, a feature frequently observed in pharmacophore models for kinase inhibitors and other enzyme targets. nih.gov
A hypothetical pharmacophore model for this compound would likely include the following features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of both pyridine rings and the oxygen atom of the carbonyl group in the carboxamide moiety are prime candidates for forming hydrogen bonds with receptor sites. The oxygen of the methoxy group could also serve as an HBA.
Hydrogen Bond Donor (HBD): The -NH2 group of the carboxamide is a strong hydrogen bond donor.
Aromatic Rings (AR): The two pyridine rings provide aromatic features that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.
Hydrophobic Center (HY): The methyl group of the methoxy substituent can contribute to hydrophobic interactions.
Based on analyses of similar structures, a composite pharmacophore model can be proposed. For instance, a study on imidazo[1,2-a]pyridine-8-carboxamides highlighted the importance of optimizing physicochemical properties for antimycobacterial activity, suggesting a balance of hydrophilic and hydrophobic features is key. nih.gov Another pharmacophore model for a different class of inhibitors included two acceptor atoms, three donor atoms, and three hydrophobic centers, underscoring the complexity of potential interactions. nih.gov
| Pharmacophoric Feature | Potential Structural Contributor in this compound | Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyridine Ring Nitrogens, Carbonyl Oxygen, Methoxy Oxygen | Electrostatic |
| Hydrogen Bond Donor (HBD) | Carboxamide -NH2 | Electrostatic |
| Aromatic Ring (AR) | 2-pyridyl ring, 3'-pyridyl ring | π-π Stacking / Hydrophobic |
| Hydrophobic Center (HY) | Methoxy -CH3 group | Hydrophobic |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogues. Although a specific QSAR model for this compound has not been detailed in the literature, the principles can be applied based on studies of related carboxamide compounds.
QSAR studies on various carboxamide derivatives have demonstrated that a combination of steric, electronic, and hydrophobic parameters can be used to build predictive models. nih.govnih.gov For a series of compounds including this compound, a QSAR model would likely incorporate descriptors such as:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Electronic Descriptors: Parameters like partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are crucial. The electron-withdrawing nature of the pyridine rings and the electron-donating character of the methoxy group will significantly influence the electronic properties.
Spatial Descriptors: These relate to the three-dimensional shape of the molecule, including molecular volume and surface area. Jurs descriptors, which combine shape and electronic information, have been shown to be important in predicting the activity of similar compounds. nih.gov
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor to quantify the hydrophobicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets of a target protein.
A typical QSAR study involves synthesizing a library of analogues by modifying the core structure of this compound and measuring their biological activity. These data are then used to generate a regression model. For example, a study on aminopyridine carboxamides as JNK-1 inhibitors yielded a highly predictive comparative molecular field analysis (CoMFA) model with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a robust correlation between the 3D fields and biological activity. nih.gov
| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and orbital interactions with the target. |
| Steric/Spatial | Molecular Volume, Surface Area, Jurs Descriptors | Determines the fit of the molecule within the binding site. |
| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Indices | Reflects molecular size, shape, and degree of branching. |
The development of a predictive QSAR model for this compound and its derivatives would be a critical step in optimizing its biological activity and understanding its mechanism of interaction at a molecular level.
Applications in Advanced Materials and Ligand Design
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as their structure, porosity, and functionality, are highly dependent on the nature of the organic linkers. Bipyridine-based ligands are frequently employed in the construction of MOFs due to their excellent chelating ability and structural rigidity. nih.gov
Role of Bipyridine-Carboxamide as Bridging Ligands
Bipyridine-carboxamide ligands, including 2'-methoxy-2,3'-bipyridine-4-carboxamide, can act as versatile bridging ligands in the formation of coordination polymers and MOFs. The two nitrogen atoms of the bipyridine core can chelate to a single metal center or bridge between two different metal centers, leading to the formation of one-, two-, or three-dimensional networks. frontiersin.org The carboxamide group introduces an additional coordination site and the potential for hydrogen bonding, which can further influence the packing and dimensionality of the resulting framework. For instance, in related systems, the use of mixed carboxylate and bipyridine ligands has been shown to generate diverse network topologies. rsc.orgrsc.org The structural diversity of MOFs can be governed by the flexibility of the spacer ligands, highlighting the importance of the ligand's design. nih.gov
The synthesis of coordination polymers often involves the reaction of metal salts with the bipyridine-carboxamide ligand under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can significantly impact the final structure of the material. rsc.org For example, two different cobalt-based MOFs were synthesized from the same starting materials by simply varying the solvothermal conditions. rsc.org
Tuning of Porosity and Functionality via Ligand Design
The design of the bipyridine-carboxamide ligand is a powerful tool for tuning the porosity and functionality of MOFs. The introduction of substituents, such as the methoxy (B1213986) group in this compound, can alter the steric and electronic properties of the ligand, thereby influencing the pore size and chemical environment within the MOF. nih.govrsc.org This strategy allows for the creation of materials with tailored properties for specific applications, such as gas storage and separation. acs.orgnih.gov For example, the introduction of methyl groups onto the bipyridine backbone has been shown to increase the pore volume of the resulting MOF by hindering dense packing of the structural units. nih.gov
Furthermore, the carboxamide group can be post-synthetically modified to introduce new functionalities into the MOF. This approach, known as post-synthetic modification (PSM), allows for the incorporation of catalytic sites or other functional groups after the framework has been assembled. rsc.org The presence of open 2,2'-bipyridine (B1663995) sites within a MOF can also be exploited for catalysis. rsc.org The functionalization of the organic linkers is a key strategy for developing MOFs with specific applications, such as in the functionalization of organic molecules. google.com
| Ligand Feature | Effect on MOF Property | Example Application | Reference |
|---|---|---|---|
| Substituent Size (e.g., methyl groups) | Increases steric hindrance, leading to larger pore volumes. | Gas storage and separation. | nih.gov |
| Functional Groups (e.g., carboxamide) | Provides sites for post-synthetic modification and hydrogen bonding, influencing framework stability and functionality. | Catalysis, selective adsorption. | rsc.org |
| Ligand Rigidity | Affects the overall framework stability and topology. More rigid ligands can lead to more stable and porous structures. | Permanent porosity for various applications. | acs.org |
| Ligand Length | Directly influences the pore size of the resulting MOF. | Selective removal of ions from aqueous solutions. | rsc.org |
Catalysis and Organometallic Chemistry
The ability of this compound to form stable complexes with a variety of transition metals makes it a promising ligand in the fields of catalysis and organometallic chemistry. The electronic properties of the ligand can be readily tuned by modifying the substituents on the bipyridine ring, which in turn influences the catalytic activity and photophysical properties of the resulting metal complexes. wikipedia.org
Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Chiral bipyridine ligands have proven to be highly effective in a wide range of enantioselective transformations. rsc.orgchemrxiv.orgrsc.org By introducing a chiral center into the this compound scaffold, it is possible to design novel chiral ligands for asymmetric catalysis. For instance, a new class of C2-symmetric bipyridine-tertiary amine-derived chiral N,N′-dioxide ligands has been developed and successfully applied in Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving high yields and enantioselectivities. rsc.org The synthesis of enantiopure 2,2'-bipyridines from chiral starting materials has also been reported, and these ligands have been shown to be effective in the asymmetric aminolysis of meso-epoxides. nih.gov
The design of such chiral ligands often involves creating a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of the reaction. chemrxiv.org The development of new and efficient chiral bipyridine ligands remains an active area of research, with potential applications in the synthesis of pharmaceuticals and other fine chemicals. google.comunimi.it
Development of Photosensitizers and Light-Harvesting Systems
Ruthenium(II) complexes of bipyridine ligands are well-known for their rich photophysical and photochemical properties, making them excellent candidates for use as photosensitizers in light-harvesting systems and photodynamic therapy (PDT). mdpi.comnih.govntu.edu.twnih.govnih.gov The absorption and emission properties of these complexes can be systematically tuned by modifying the electronic nature of the bipyridine ligands. mdpi.com The this compound ligand, with its electron-donating methoxy group and electron-withdrawing carboxamide group, offers a means to fine-tune the energy levels of the resulting ruthenium complex.
In the context of dye-sensitized solar cells (DSSCs), the bipyridine ligand often serves as the anchor to the semiconductor surface, and its electronic properties influence the efficiency of electron injection from the excited photosensitizer into the conduction band of the semiconductor. nih.gov The development of photosensitizers with high molar absorption coefficients is crucial for achieving high power-conversion efficiencies. ntu.edu.tw Furthermore, lanthanide complexes with pyridine-bis(carboxamide)-based ligands have been shown to exhibit near-infrared emission and generate singlet oxygen upon photoexcitation, highlighting their potential in photodynamic therapy and bioimaging. rsc.orgresearchgate.net
| Complex Type | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|
| Ruthenium(II) bipyridine complexes | Strong metal-to-ligand charge transfer (MLCT) absorption in the visible region. | Dye-sensitized solar cells, photodynamic therapy. | mdpi.comnih.govmdpi.com |
| Lanthanide(III) pyridine-bis(carboxamide) complexes | Sensitized near-infrared (NIR) emission and singlet oxygen generation. | Photodynamic therapy, bioimaging. | rsc.orgresearchgate.net |
| Ruthenium(II) dicarbonyl bipyridyl complexes | Light-induced release of carbon monoxide (CO). | Photoactivated CO-releasing molecules (photoCORMs). | nih.gov |
Electrochemical Studies of Bipyridine-Carboxamide Complexes
Electrochemical studies, such as cyclic voltammetry, provide valuable insights into the redox properties of metal complexes and are essential for understanding their behavior in electron transfer reactions. nih.govnih.govacs.org The redox potentials of bipyridine-carboxamide complexes can be modulated by the substituents on the ligand. For example, electron-withdrawing groups on the bipyridine ring make the reduction of the ligand more favorable, while electron-donating groups make the oxidation of the metal center easier. rsc.orgresearchgate.net
In ruthenium complexes with dicarboxy-bipyridine ligands, the metal-based Ru(II)/Ru(III) oxidation potential is influenced by the electron-withdrawing nature of the carboxylic acid groups. rsc.org The reduction processes are often ligand-based, involving the bipyridine rings. rsc.org The electrochemical behavior of dinuclear and trinuclear ruthenium complexes bridged by bipyridine-containing ligands has also been investigated, revealing insights into the electronic communication between the metal centers. researchgate.net Understanding the redox properties of these complexes is crucial for their application in areas such as electrocatalysis and molecular electronics. acs.org
Information Not Available for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings or data could be located for the chemical compound This compound within the requested context of applications in advanced materials and ligand design.
Specifically, there is no available information regarding the role of this particular compound in the areas of:
Supramolecular Chemistry and Self-Assembly: No studies were found detailing its use in directing self-assembly processes.
Hydrogen Bonding and Metal Coordination: There is no literature describing how this compound utilizes these interactions to form larger architectures.
Interlocked Structures and Rotaxanes: No research papers or data could be retrieved that describe the formation of rotaxanes or other mechanically interlocked molecules involving this specific compound.
The strict adherence to the specified compound, as per the user's request, prevents the inclusion of information on related but structurally different bipyridine derivatives or other molecules mentioned in the broader search results. Therefore, the generation of an article based on the provided outline for this compound is not possible at this time due to the absence of relevant scientific information.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of bipyridine derivatives has advanced significantly, yet the pursuit of more efficient, sustainable, and versatile methods remains a critical research goal. mdpi.compreprints.org Traditional methods such as Suzuki, Stille, and Negishi couplings are effective but often rely on metal catalysts and non-ideal reaction conditions. mdpi.com
Future research should focus on developing novel synthetic strategies that offer improved sustainability. A notable advancement in this area is the development of metal-free reaction conditions, such as the tert-butyl hydroperoxide (TBHP)-mediated denitrogenative synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines in water. rsc.org This method presents key advantages, including the use of water as a solvent and a broad tolerance for various functional groups, making it a more environmentally benign alternative. rsc.org The ease of recovery and reusability of catalysts, such as with polymer-supported materials, is another avenue consistent with the growing interest in sustainable synthesis. researchgate.net
Further exploration could involve microwave-assisted reactions, which have been shown to be effective in the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. mdpi.compreprints.org Expanding these innovative and sustainable methods to the specific synthesis of 2'-methoxy-2,3'-bipyridine-4-carboxamide and its analogues could significantly streamline their production for further study.
Table 1: Comparison of Selected Bipyridine Synthesis Methods
| Method | Catalyst/Reagent | Advantages | Challenges | Source(s) |
|---|---|---|---|---|
| Suzuki Coupling | Palladium catalyst, Pyridylboronic acids | High turnover numbers, applicable to pharmaceutical synthesis. mdpi.com | Can be limited to specific pyridylboronic acid derivatives. mdpi.com | mdpi.comresearchgate.net |
| Stille Coupling | Organotin molecules, Palladium catalyst | Useful for creating complex structures like biquinolinyl compounds. mdpi.com | High toxicity of organotin reactants. mdpi.compreprints.org | mdpi.compreprints.org |
| Negishi Coupling | Palladium-based precatalysts | High catalyst activity, stable against air and moisture. preprints.org | Requires specific, prepared catalysts. preprints.org | mdpi.compreprints.org |
| Denitrogenative Synthesis | TBHP (metal-free) | Uses water as a solvent, mild conditions, excellent functional-group tolerance. rsc.org | Primarily demonstrated for pyridine carboxamides, may need adaptation for bipyridines. rsc.org | rsc.org |
| Decarboxylative Cross-Coupling | Palladium catalyst, Microwave-assisted | Alternative to methods requiring organometallic reagents. mdpi.com | Yield can be dependent on specific ligands like 1,10-phenanthroline. mdpi.com | mdpi.compreprints.org |
Advanced Derivatization for Enhanced Specificity and Tunability
Derivatization of the core bipyridine-carboxamide structure is a powerful strategy for fine-tuning its chemical and biological properties. By systematically modifying functional groups, researchers can enhance target specificity, improve potency, and modulate pharmacokinetic profiles.
A compelling example is the optimization of a pyridine carboxamide derivative, MMV687254, identified as a hit against Mycobacterium tuberculosis. nih.govasm.org Through detailed structure-activity relationship (SAR) studies, researchers were able to identify a novel lead candidate with improved activity against drug-resistant strains. nih.govasm.org Similarly, research on 2-methoxybenzamide (B150088) derivatives as Hedgehog (Hh) signaling pathway inhibitors demonstrated that strategic modifications, such as the addition of a methoxy (B1213986) group or replacement of a benzimidazole (B57391) with a phenyl imidazole (B134444) fragment, led to compounds with higher potency and the ability to overcome drug resistance. nih.gov These studies underscore the potential for derivatization to address significant challenges in medicinal chemistry. nih.gov
Future work on this compound should involve a systematic SAR exploration. This could include:
Altering the substitution pattern on both pyridine rings.
Modifying the carboxamide group to amides with different steric and electronic properties.
Introducing functional groups to enhance solubility or facilitate targeted delivery.
Derivatization is also crucial for analytical applications. For instance, derivatizing 2-methoxyestradiol (B1684026) with specific reagents significantly enhanced its detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate quantification at very low concentrations. nih.gov
Table 2: Examples of Derivatization for Functional Enhancement
| Parent Scaffold | Derivative/Modification | Enhanced Property | Application/Target | Source(s) |
|---|---|---|---|---|
| Pyridine carboxamide (MMV687254) | Optimized lead from SAR study | Potency against drug-resistant M. tuberculosis | Anti-tubercular agent | nih.govasm.org |
| Benzimidazole derivative | Addition of methoxy group, ring-opening strategy | Increased potency, activity against mutant receptors | Hedgehog pathway inhibition | nih.gov |
| 2-Methoxyestradiol | Derivatization with MPDNP-F | Enhanced sensitivity and specificity in quantification | Clinical and laboratory analysis | nih.gov |
Deeper Computational Modeling of Complex Systems
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For the bipyridine-carboxamide family, deeper computational modeling can provide invaluable insights into reaction mechanisms, molecular interactions, and material properties.
For example, Density Functional Theory (DFT) calculations have been used to support the predicted reactivity of pyridine acyl radicals generated during novel synthetic reactions. rsc.org In more complex mechanistic studies, DFT has been instrumental in supporting proposed radical-chain pathways in nickel-catalyzed reactions, helping to identify the stereochemistry-determining step. nih.gov Molecular docking studies have successfully predicted the binding conformation of 2-methoxybenzamide derivatives within the Smoothened (Smo) receptor, explaining how specific modifications lead to enhanced biological activity. semanticscholar.org
Future research should leverage advanced computational methods to:
Model the interaction of this compound and its derivatives with various biological targets.
Use time-dependent DFT (TD-DFT) to predict and understand the photophysical properties (absorption and emission) of new derivatives, which is crucial for developing fluorescent probes or materials. researchgate.net
Employ computational frameworks like novoStoic2.0 to design and thermodynamically evaluate novel biosynthetic pathways, potentially leading to greener production methods. researchgate.net
Integration of High-Throughput Screening with Mechanistic Investigations
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries. cuanschutz.edu The real power of HTS is realized when it is tightly integrated with detailed mechanistic investigations to understand how a newly discovered active compound, or "hit," exerts its effect.
A prime example of this integrated approach is the discovery of the anti-tuberculosis activity of a pyridine carboxamide derivative, MMV687254. nih.govasm.org The compound was first identified through a phenotypic HTS of the 400-compound Pathogen Box library. asm.org Subsequent mechanistic studies were crucial in revealing that it is a prodrug that requires enzymatic hydrolysis by the amidase AmiC to become active and that it works by inducing autophagy in macrophages. nih.govasm.org Another successful HTS campaign screened over 126,000 small molecules to identify VU590, an inhibitor of the ROMK potassium channel, with follow-up electrophysiological studies determining its mechanism as an intracellular pore blocker. nih.gov
For compounds like this compound, a future research direction would be to screen libraries of its derivatives against various cellular or biochemical assays. Hits identified from such screens would then become the subject of in-depth mechanistic studies to elucidate their mode of action, as demonstrated by the investigation of the antitumor agent TL-77, which involved cell-cycle analysis and investigation of its effect on tubulin polymerization. doi.orgnih.gov
Development of Smart Materials Based on Bipyridine-Carboxamide Frameworks
The rigid and coordinating nature of the bipyridine scaffold makes it an excellent building block for advanced functional materials, particularly metal-organic frameworks (MOFs). These materials can exhibit "smart" properties, meaning they respond to external stimuli such as temperature, light, or the presence of chemical species.
Bipyridine and its derivatives are widely used in the construction of versatile MOFs with promising properties. researchgate.net For instance, researchers have designed bipyridine-based MOFs that exhibit tunable luminescence. researchgate.net A gallium-based bipyridine MOF was shown to change its emission color when Eu(III) ions were incorporated and the excitation wavelength was varied. researchgate.net Another example includes zinc and cadmium MOFs built with bipyridyl-like ligands that show potential for luminescence thermometry. researchgate.net The incorporation of a BODIPY-derived bipyridine ligand into MOFs has also been shown to produce materials with strong photoluminescent emissions. rsc.org
Future research should explore the incorporation of the this compound framework into MOFs. The methoxy and carboxamide groups could provide additional coordination sites or tunable electronic properties, potentially leading to the development of novel sensors, catalysts, or responsive materials with unique luminescent or porous characteristics. rsc.org
Expanding the Scope of In Vitro Mechanistic Biological Studies
While initial studies may identify a biological activity, expanding the scope of in vitro mechanistic work is essential to build a comprehensive understanding of a compound's function. For a compound like this compound, there are numerous avenues for deeper biological investigation.
Building on existing research into related structures, future studies could explore a range of mechanisms. For example, detailed studies on the compound TL-77, which has a methoxypyridine core, revealed that it induces G2/M cell-cycle arrest, inhibits tubulin polymerization, and causes mitotic spindle abnormalities. doi.orgnih.govresearchgate.net A similar deep dive into the cellular effects of this compound could reveal its primary molecular targets.
Other promising research directions include:
Prodrug Activation: Investigating whether the compound requires metabolic activation to become effective, similar to the pyridine carboxamide MMV687254, which needs enzymatic hydrolysis. nih.govasm.org
Target Engagement: Developing assays to confirm that the compound binds to its intended target within a cellular environment.
Resistance Mechanisms: Testing the compound against cell lines with known drug-resistance mutations to see if it can overcome them, a key challenge for many therapies. nih.gov
Pathway Analysis: Using techniques like Western blotting to determine the compound's effect on key signaling pathways, such as the PI3K/mTOR pathway, which is a target for other sulfonamide methoxypyridine derivatives. nih.gov
Such detailed in vitro studies are critical for validating new compounds and providing the foundational knowledge needed for any further development.
Q & A
Q. What are the common synthetic routes for 2'-methoxy-2,3'-bipyridine-4-carboxamide, and how can researchers optimize yields?
The synthesis typically involves sequential functionalization of bipyridine scaffolds. A key intermediate, 6'-methoxy-2,3'-bipyridine, is synthesized via bromination of 2-methoxypyridine followed by Kumada coupling with 2-bromopyridine (yields ~79–99%) . Subsequent hydrolysis of the ester group to a carboxylic acid and amidation with appropriate reagents forms the carboxamide moiety. Optimization strategies include:
Q. How should researchers characterize the structure and purity of this compound?
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential inhalation risks .
- Toxicity management : Assume acute/chronic toxicity data are incomplete; avoid ingestion and monitor for neurotoxic symptoms .
Advanced Research Questions
Q. How can this compound be integrated into optical sensor designs?
The carboxamide group enables conjugation with metal complexes (e.g., osmium polypyridyl) for oxygen sensing:
- Sensor fabrication : Covalent linkage to nanocrystals via amide bonds enhances stability in biological microenvironments .
- Photophysical tuning : Adjust substituents (e.g., methoxy position) to shift absorption/emission profiles into the red spectrum (~600–700 nm) .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data?
- Reproducibility checks : Validate literature protocols (e.g., Kumada coupling in vs. 18) under controlled conditions .
- Controlled experiments : Test variables like catalyst loading (e.g., 1–5 mol% Pd) or solvent polarity (THF vs. DMF) .
- Data cross-validation : Compare NMR/LCMS results with computational models (e.g., PubChem InChI keys) .
Q. How does the methoxy group’s position influence the compound’s physicochemical or biological activity?
- Steric effects : 2'-methoxy vs. 3'-methoxy alters planarity, affecting binding to biological targets (e.g., enzymes) .
- Electronic effects : Methoxy electron-donating properties modulate redox potentials, relevant in catalytic or sensor applications .
- Solubility : Polar methoxy groups enhance aqueous solubility compared to non-substituted analogs .
Q. What methodologies assess the compound’s potential pharmacological activity?
- In vitro assays :
- In silico modeling : Docking studies (e.g., AutoDock) predict interactions with targets like GPCRs or ion channels .
Q. How can researchers address gaps in ecological or toxicological data for this compound?
- Acute toxicity testing : Use Daphnia magna or zebrafish embryos (OECD guidelines) to estimate LC₅₀ values .
- Degradation studies : Monitor hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure) .
- Bioaccumulation models : Apply quantitative structure-activity relationships (QSAR) to predict log Kow values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
